molecular formula C7H3ClN2O2 B12282509 5-Chloro-6-cyanonicotinic acid

5-Chloro-6-cyanonicotinic acid

Cat. No.: B12282509
M. Wt: 182.56 g/mol
InChI Key: FXJGOCIGSJIXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyanonicotinic acid typically involves the cyclization of DL-malic acid followed by an ammonification reaction . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various derivatives of nicotinic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of low-cost raw materials and efficient reaction conditions, such as those mentioned above, are likely employed to ensure cost-effective and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyanonicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of various substituted nicotinic acid derivatives .

Scientific Research Applications

5-Chloro-6-cyanonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may interact with enzymes involved in oxidative stress or inflammation, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-6-cyanonicotinic acid include:

Uniqueness

This compound is unique due to the presence of both chlorine and cyano groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

5-chloro-6-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)

InChI Key

FXJGOCIGSJIXDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.